Regioisomeric Differentiation: 5-(3-Bromophenyl) vs. 3-(3-Bromophenyl) Substitution
The target compound 5-(3-bromophenyl)-3-(4-methoxyphenyl)isoxazole is the regioisomer of 3-(3-bromophenyl)-5-(4-methoxyphenyl)isoxazole, a compound that has been independently characterized by HRMS, IR, 1H NMR, 13C NMR, and single-crystal X-ray diffraction [1]. The two regioisomers share the same molecular formula (C16H12BrNO2) but differ in the connectivity of the bromophenyl and methoxyphenyl substituents to the isoxazole core. This positional swap results in distinct spectroscopic fingerprints and would be expected to produce divergent biological activities in the same anti-inflammatory assay based on QSAR models developed for this compound class [2]. Specific quantitative bioactivity data for this exact compound versus its regioisomer in a head-to-head assay is not available in the public domain. However, the structural differentiation is unambiguous and quantifiable via NMR chemical shifts and X-ray diffraction parameters reported for the regioisomer [1], providing a clear basis for identity verification during procurement.
| Evidence Dimension | Regioisomeric identity (substituent position on isoxazole ring) |
|---|---|
| Target Compound Data | 5-(3-bromophenyl)-3-(4-methoxyphenyl)isoxazole (CAS 651021-72-6); molecular formula C16H12BrNO2, MW 330.17 |
| Comparator Or Baseline | 3-(3-bromophenyl)-5-(4-methoxyphenyl)isoxazole (regioisomer); identical molecular formula C16H12BrNO2, MW 330.17 |
| Quantified Difference | Distinct 1H NMR, 13C NMR chemical shifts and IR absorption bands; different single-crystal X-ray unit cell parameters. Specific shift values for target compound not yet reported; comparator's spectral data available in [1]. |
| Conditions | Structural characterization by HRMS, IR, 1H NMR, 13C NMR, and single-crystal X-ray diffraction [1]. |
Why This Matters
This ensures that the procured compound is the correct regioisomer, not the more widely studied 3-(3-bromophenyl) variant, which would produce different biological outcomes.
- [1] T. Prasad et al. Synthesis, crystal structure, biological activity and theoretical calculations of novel isoxazole derivatives. (Referenced via Semantic Scholar as characterizing 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole). View Source
- [2] Sahaya Asirvatham, Supriya S. Mahajan. Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 2015, 14(2), 128-137. View Source
